1-Decene 1-dodecene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

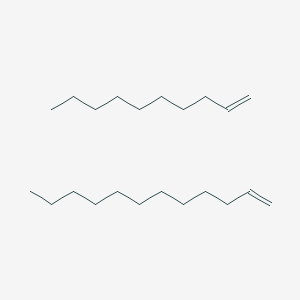

1-Decene and 1-dodecene are alkenes with the formulas C10H20 and C12H24, respectively. These compounds consist of a chain of carbon atoms ending with a double bond. They are classified as alpha-olefins, which means the double bond is located at the primary or alpha (α) position. This location enhances the reactivity of the compounds, making them useful for various applications, especially in the production of detergents .

Preparation Methods

1-Decene and 1-dodecene are commercially produced by oligomerization of ethylene via several processes. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed. Other processes developed by Gulf and Ethyl Corporations use triethylaluminium as the catalyst. These processes rely on ethylene insertion into an aluminum-alkyl bond competitively with beta-hydride elimination to give the alpha-olefin, regenerating an aluminum hydride .

Chemical Reactions Analysis

1-Decene and 1-dodecene undergo various chemical reactions, including:

Oxidation: These compounds can react with strong oxidizing agents.

Reduction: They may react exothermically with reducing agents to release hydrogen gas.

Substitution: In the presence of various catalysts (such as acids) or initiators, they may undergo exothermic addition polymerization reactions.

Common reagents and conditions used in these reactions include acid catalysts, rhodium catalysts, and microemulsion methods. Major products formed from these reactions include linear phenyldodecanes, synthetic lubricants, and other alpha-olefins .

Scientific Research Applications

1-Decene and 1-dodecene have numerous scientific research applications:

Chemistry: They are used as substrates in the preparation of linear phenyldodecanes and synthetic lubricants.

Biology: These compounds are used in the synthesis of high molecular weight polymers with low polydispersity index (PDI) values.

Medicine: They are involved in the development of various pharmaceutical intermediates.

Industry: They are used in the production of detergents, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-decene and 1-dodecene exert their effects involves their reactivity due to the presence of the double bond at the alpha position. This double bond enhances their ability to participate in various chemical reactions, such as polymerization and hydroformylation. The molecular targets and pathways involved include the interaction with catalysts like nickel, triethylaluminium, and rhodium .

Comparison with Similar Compounds

1-Decene and 1-dodecene are similar to other alpha-olefins such as octene, nonene, and undecene. their longer carbon chain length makes them more suitable for specific applications, such as the production of detergents and synthetic lubricants. The unique placement of the double bond at the alpha position distinguishes them from other isomers of dodecene .

Similar compounds include:

- Octene

- Nonene

- Undecene

- Tetradecene

Properties

CAS No. |

173994-81-5 |

|---|---|

Molecular Formula |

C22H44 |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

dec-1-ene;dodec-1-ene |

InChI |

InChI=1S/C12H24.C10H20/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3 |

InChI Key |

ITLBNFVOKSDRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=C.CCCCCCCCC=C |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)

![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)

![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)